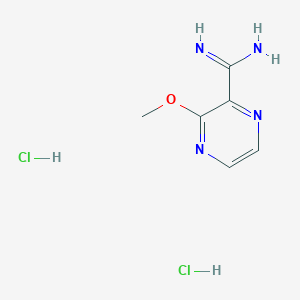

3-Methoxypyrazine-2-carboximidamide;dihydrochloride

Description

3-Methoxypyrazine-2-carboximidamide dihydrochloride is a pyrazine derivative featuring a methoxy group at the 3-position and a carboximidamide moiety at the 2-position, with two hydrochloride counterions. This compound is of interest in medicinal chemistry due to the structural versatility of pyrazines, which are often exploited for their antimicrobial, antitumor, and enzyme-inhibitory properties. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in drug development .

Properties

IUPAC Name |

3-methoxypyrazine-2-carboximidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O.2ClH/c1-11-6-4(5(7)8)9-2-3-10-6;;/h2-3H,1H3,(H3,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRUJJKKMVGUAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1C(=N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Methoxypyrazine-2-carboximidamide;dihydrochloride involves several steps. One common synthetic route includes the reaction of 3-methoxypyrazine with cyanamide under acidic conditions to form the carboximidamide derivative. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

3-Methoxypyrazine-2-carboximidamide;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methoxypyrazine-2-carboximidamide;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxypyrazine-2-carboximidamide;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Biological Activity: Derivatives with carboxamide groups (e.g., 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide) exhibit potent antitubercular activity (MIC = 3 µM), comparable to isoniazid. The carboximidamide group in the target compound may enhance hydrogen-bonding interactions with biological targets .

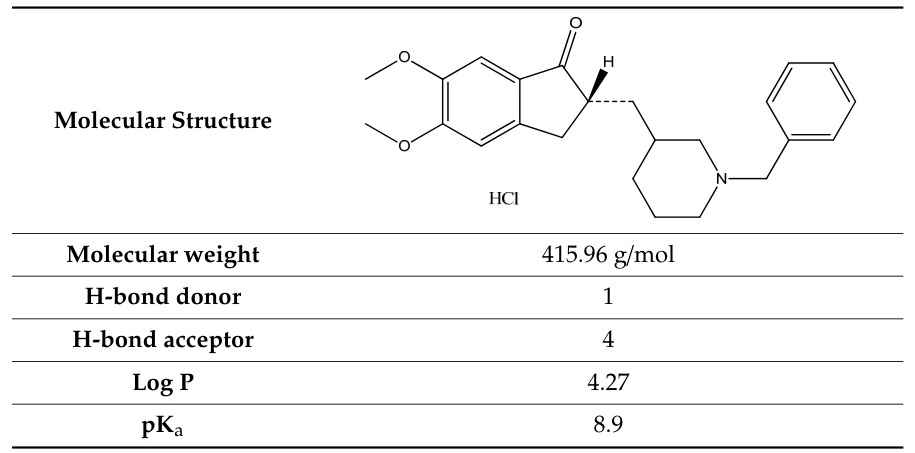

- Salt Forms : Hydrochloride salts (e.g., donepezil hydrochloride, CAS 120014-06-4) generally exhibit higher solubility than neutral analogs, suggesting the dihydrochloride form of the target compound could optimize pharmacokinetics .

Functional Group Impact on Activity

- Methoxy vs. For instance, chloro-substituted pyrazines often show higher MIC values in antimicrobial assays but may suffer from toxicity issues .

- Carboximidamide vs. Carboxamide : The carboximidamide group (NH₂-C(=NH)-) introduces additional basicity compared to carboxamide (NH₂-C(=O)-), which could enhance interactions with acidic residues in target proteins .

Comparative Pharmacokinetic and Analytical Considerations

- Stability : Pyrazine derivatives with hydrochloride salts (e.g., benzydamine hydrochloride) demonstrate improved stability in aqueous formulations compared to free bases, as seen in RP-HPLC studies .

- Analytical Characterization : Techniques such as ¹H-NMR (e.g., δ 9 ppm for aromatic protons in derivative 8) and IR spectroscopy (e.g., 1669 cm⁻¹ for C=O stretching) are critical for confirming structural integrity in analogs .

Limitations and Contradictions in Existing Data

- Some studies prioritize carboxamide over cyano substituents for activity, but the carboximidamide group remains underexplored in published datasets .

Biological Activity

3-Methoxypyrazine-2-carboximidamide; dihydrochloride is a compound that has garnered attention in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects on different biological systems, and relevant research findings.

Chemical Structure and Properties

3-Methoxypyrazine-2-carboximidamide is a heterocyclic compound characterized by its pyrazine ring, which is integral to its biological activity. The presence of the methoxy group and the carboximidamide moiety contributes to its pharmacological properties.

The biological activity of 3-Methoxypyrazine-2-carboximidamide is primarily linked to its interaction with specific molecular targets within cells. Research indicates that it may act as an inhibitor of certain kinases, which are critical in signaling pathways associated with various diseases, including neurodegenerative disorders. For instance, the inhibition of LRRK2 kinase activity has been highlighted in studies related to Parkinson's disease and Alzheimer's disease, suggesting a potential therapeutic role for this compound in neurological conditions .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 3-Methoxypyrazine-2-carboximidamide:

Case Studies and Research Findings

- Neurodegenerative Disorders : A study focused on the role of LRRK2 in neuroinflammation found that inhibiting this kinase reduced pro-inflammatory cytokines in microglial cells, suggesting that 3-Methoxypyrazine-2-carboximidamide could mitigate neuroinflammatory responses associated with conditions like Parkinson’s disease .

- Antimicrobial Activity : Laboratory evidence has shown that compounds similar to 3-Methoxypyrazine-2-carboximidamide possess antimicrobial properties. For example, research on 2-Isobutyl-3-methoxypyrazine indicated significant activity against specific bacterial strains, supporting the potential use of pyrazine derivatives in developing new antimicrobial agents .

- Behavioral Studies : In behavioral assays involving insects, compounds related to 3-Methoxypyrazine-2-carboximidamide demonstrated significant effects on attraction and aversion responses, highlighting their influence on sensory processing and behavior .

Q & A

Basic: What are the optimal synthetic pathways for 3-methoxypyrazine-2-carboximidamide dihydrochloride, and how can reaction yields be maximized?

The synthesis involves sequential functionalization of the pyrazine core. A validated route begins with 3-hydroxypyrazin-2-carboxamide, which undergoes chlorination (POCl₃) to form 3-chloro-2-cyanopyrazine. Methoxy substitution (NaOMe) yields 3-methoxy-2-cyanopyrazine, followed by base-mediated hydrolysis (H₂O₂) to the carboxamide. Hofmann rearrangement (NaOCl) generates the primary amine, which is then converted to the carboximidamide and dihydrochloride salt . To maximize yield:

- Optimize chlorination temperature (60-80°C) and POCl₃ stoichiometry (1.2–1.5 eq).

- Use microwave-assisted synthesis for cyanopyrazine methoxylation to reduce reaction time (30 mins vs. 12 hrs) .

- Purify intermediates via recrystallization (ethanol/water) to ≥95% purity.

Advanced: How do competing reaction mechanisms during Hofmann rearrangement impact the purity of 3-methoxy-2-aminopyrazine intermediates?

The Hofmann rearrangement (NaOCl, basic conditions) may produce side products via over-oxidation or incomplete rearrangement. Key mitigation strategies:

- Monitor reaction progress via HPLC-MS to detect premature termination (e.g., urea byproducts).

- Adjust pH (10.5–11.0) to favor isocyanate intermediate formation.

- Use stopped-flow IR spectroscopy to track isocyanate generation kinetics and optimize quenching with HCl .

Basic: What analytical techniques are recommended for structural characterization of 3-methoxypyrazine-2-carboximidamide dihydrochloride?

- 1H/13C NMR : Confirm methoxy (δ 3.8–4.0 ppm) and imidamide (δ 8.1–8.3 ppm, NH₂) groups.

- FT-IR : Identify N–H stretches (3350–3250 cm⁻¹) and C≡N vibrations (2250 cm⁻¹) in precursors.

- X-ray crystallography : Resolve dihydrochloride salt formation (Cl⁻ counterion interactions) .

Advanced: How can dynamic hydrogen-deuterium exchange (HDX) studies elucidate the compound’s stability in aqueous buffers?

- Prepare deuterated PBS (pD 7.4) and incubate the compound at 25°C.

- Use LC-HRMS with 2-min sampling intervals to monitor deuteration at labile NH₂ sites.

- Calculate exchange rates (kex) to predict hydrolytic degradation pathways (e.g., imidamide → amide) .

Basic: What in vitro assays are suitable for initial biological activity screening?

- Radioligand binding assays : Test affinity for neurotransmitter receptors (e.g., serotonin 5-HT₃, dopamine D₂) at 1–100 µM .

- Enzyme inhibition : Assess IC₅₀ against purine-metabolizing enzymes (e.g., xanthine oxidase) using spectrophotometric NADH depletion assays .

Advanced: How can computational docking resolve contradictions in reported target selectivity across studies?

- Perform ensemble docking (AutoDock Vina) using multiple receptor conformations (e.g., GPCR active/inactive states).

- Compare binding poses with known agonists/antagonists (e.g., piperazine derivatives ).

- Validate with alanine scanning mutagenesis of predicted interaction residues (e.g., Glu²⁹⁶ in 5-HT₃R) .

Basic: How to optimize HPLC conditions for quantifying 3-methoxypyrazine-2-carboximidamide dihydrochloride in biological matrices?

- Column : C18 (150 × 4.6 mm, 3 µm).

- Mobile phase : 10 mM ammonium acetate (pH 5.0)/acetonitrile (85:15 → 60:40 over 10 mins).

- Detection : UV at 254 nm (ε = 5200 M⁻¹cm⁻¹). Validate with spike-recovery in plasma (90–105% accuracy) .

Advanced: What strategies improve solubility and stability in cell-based assays?

- Prepare stock solutions in DMSO/H₂O (1:4) with 0.1% Tween-20 to prevent aggregation.

- Use accelerated stability testing (40°C/75% RH for 14 days) with LC-MS quantification of degradation products (e.g., hydrolyzed amide).

- Co-administer cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to reduce metabolic clearance .

Basic: How to design SAR studies for modifying the pyrazine core?

- Substituent variation : Replace methoxy with ethoxy, halogen, or methyl groups.

- Imidamide bioisosteres : Test guanidine or amidine analogs.

- Assess changes via SPR binding affinity (KD) and MD simulations (residence time ≥100 ms) .

Advanced: What mechanistic insights can be gained from isotopic labeling (¹⁵N/¹³C) in metabolic studies?

- Synthesize ¹⁵N-labeled imidamide via Hofmann rearrangement with Na¹⁵NOCl.

- Track metabolic fate in hepatocytes using NMR-based metabolomics (¹³C-glucose tracing).

- Identify primary metabolites (e.g., 3-methoxypyrazine-2-carboxylic acid) and quantify isotopic enrichment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.